molecular formula C18H14ClFN6O B10945742 2-(1H-benzotriazol-1-yl)-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]acetamide

2-(1H-benzotriazol-1-yl)-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]acetamide

Cat. No.: B10945742
M. Wt: 384.8 g/mol
InChI Key: AYHXQPLRVNKBGJ-UHFFFAOYSA-N
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Description

2-(1H-benzotriazol-1-yl)-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzotriazole moiety linked to a pyrazole ring via an acetamide bridge, with additional substituents including a chloro and fluoro group on the benzyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzotriazol-1-yl)-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]acetamide typically involves multiple steps, starting with the preparation of the benzotriazole and pyrazole intermediates. The benzotriazole can be synthesized through the cyclization of o-phenylenediamine with sodium nitrite in acidic conditions. The pyrazole ring is often formed via the reaction of hydrazine with a 1,3-diketone. The final step involves coupling the benzotriazole and pyrazole intermediates through an acetamide linkage, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for the cyclization and coupling steps, as well as advanced purification techniques like recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzotriazol-1-yl)-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the nitro groups to amines.

    Substitution: The chloro and fluoro substituents on the benzyl ring can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the halogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution could result in amine or thiol-substituted products.

Scientific Research Applications

2-(1H-benzotriazol-1-yl)-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of kinases and other regulatory proteins.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(1H-benzotriazol-1-yl)-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole and pyrazole moieties can bind to active sites on proteins, inhibiting their function. This inhibition can disrupt key biological pathways, leading to the compound’s observed effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydroxyphenyl)-2H-benzotriazoles: Known for their use as UV stabilizers in plastics and coatings.

    1H-Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate: Used as a coupling reagent in peptide synthesis.

    Sodium 2-(1H-1,2,3-benzotriazol-1-yl)acetate: Utilized in various organic synthesis reactions.

Uniqueness

What sets 2-(1H-benzotriazol-1-yl)-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]acetamide apart is its combination of benzotriazole and pyrazole rings, along with the chloro and fluoro substituents. This unique structure imparts specific reactivity and binding properties, making it valuable for targeted applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C18H14ClFN6O

Molecular Weight

384.8 g/mol

IUPAC Name

2-(benzotriazol-1-yl)-N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-4-yl]acetamide

InChI

InChI=1S/C18H14ClFN6O/c19-14-4-3-5-15(20)13(14)10-25-9-12(8-21-25)22-18(27)11-26-17-7-2-1-6-16(17)23-24-26/h1-9H,10-11H2,(H,22,27)

InChI Key

AYHXQPLRVNKBGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)NC3=CN(N=C3)CC4=C(C=CC=C4Cl)F

Origin of Product

United States

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